molecular formula C3H5F3O3S B1296618 2,2,2-Trifluoroethyl methanesulfonate CAS No. 25236-64-0

2,2,2-Trifluoroethyl methanesulfonate

Cat. No. B1296618
CAS RN: 25236-64-0
M. Wt: 178.13 g/mol
InChI Key: ICECLJDLAVVEOW-UHFFFAOYSA-N
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Patent
US09397368B2

Procedure details

A 10-L four-neck flask was equipped with a refluxing pipe and a dropping funnel to serve as a reactor. To the flask were added CF3CH2OH (337.1 g; 3.37 mol) and pyridine (306.31 g; 3.88 mol) in an ice bath, and the mixture was stirred. Using the dropping funnel, methanesulfonyl chloride (364.15 g; 3.20 mol) was dropped, with care for heat generation. The reaction solution changed its color gradually to milky white as pyridine hydrochloride was produced. After the end of the reaction, the reaction solution was washed with a 1 N HCl aqueous solution. The washed solution was separated to collect an organic layer.
Quantity
337.1 g
Type
reactant
Reaction Step One
Quantity
306.31 g
Type
reactant
Reaction Step One
Quantity
364.15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:5][OH:6])([F:4])([F:3])[F:2].N1C=CC=CC=1.[CH3:13][S:14](Cl)(=[O:16])=[O:15].Cl.N1C=CC=CC=1>>[C:1]([CH2:5][O:6][S:14]([CH3:13])(=[O:16])=[O:15])([F:4])([F:3])[F:2] |f:3.4|

Inputs

Step One
Name
Quantity
337.1 g
Type
reactant
Smiles
C(F)(F)(F)CO
Name
Quantity
306.31 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
364.15 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 10-L four-neck flask was equipped with a refluxing pipe and a dropping funnel
CUSTOM
Type
CUSTOM
Details
to serve as a reactor
ADDITION
Type
ADDITION
Details
was dropped, with care
TEMPERATURE
Type
TEMPERATURE
Details
for heat generation
CUSTOM
Type
CUSTOM
Details
was produced
CUSTOM
Type
CUSTOM
Details
After the end of the reaction
WASH
Type
WASH
Details
the reaction solution was washed with a 1 N HCl aqueous solution
CUSTOM
Type
CUSTOM
Details
The washed solution was separated
CUSTOM
Type
CUSTOM
Details
to collect an organic layer

Outcomes

Product
Name
Type
Smiles
C(F)(F)(F)COS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.